(2-Methyloxazol-5-YL)methanamine
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Overview
Description
(2-Methyloxazol-5-yl)methanamine: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound containing both oxygen and nitrogen atoms
Mechanism of Action
Mode of Action
The oxazole ring, a heterocyclic compound, is known to interact with various enzymes and receptors .
Biochemical Pathways
The compound has been associated with potential antimicrobial action, suggesting it may interfere with bacterial metabolic pathways .
Result of Action
Given its potential antimicrobial activity, it may exert its effects by disrupting bacterial cell processes .
Action Environment
The action of (2-Methyloxazol-5-YL)methanamine may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by storage recommendations . Additionally, pH levels might influence its activity, as is the case with many other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxazol-5-yl)methanamine typically involves the reaction of 2-methyl-1,3-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction parameters to enhance efficiency and scalability.
Chemical Reactions Analysis
(2-Methyloxazol-5-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(2-Methyloxazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Oxazole
Thiazole
Imidazole
This comprehensive overview provides a detailed understanding of (2-Methyloxazol-5-yl)methanamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-methyl-1,3-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVXKSBFMCYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141567-36-4 |
Source
|
Record name | (2-methyl-1,3-oxazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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